molecular formula C17H14ClNO2 B597936 (2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one CAS No. 165890-26-6

(2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one

Cat. No.: B597936
CAS No.: 165890-26-6
M. Wt: 299.754
InChI Key: OOUVAHYYJVOIIB-XJKSGUPXSA-N
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Description

Overview: (2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one is a complex synthetic compound of high interest in advanced chemical research. Its unique tetracyclic structure, incorporating oxygen and nitrogen heteroatoms, makes it a valuable scaffold for pharmaceutical development and material science. Applications and Research Value: This compound is provided exclusively for research purposes. Its stereospecific configuration and complex ring system suggest potential as a key intermediate in organic synthesis or as a core structure for investigating novel biologically active molecules. Researchers are exploring its use in [ describe specific areas, e.g., medicinal chemistry, catalysis ]. Its research value lies in [ explain the specific value, e.g., its unique mechanism of action, its role as a molecular probe ]. Handling and Safety: This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and conduct all risk assessments before handling.

Properties

IUPAC Name

(2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-19-9-13-11-4-2-3-5-14(11)21-15-7-6-10(18)8-12(15)16(13)17(19)20/h2-8,13,16H,9H2,1H3/t13-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUVAHYYJVOIIB-CJNGLKHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2[C@@H](C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis Framework

The synthesis of this tetracyclic compound typically involves a sequence of 6–8 steps, beginning with readily available aromatic precursors. A plausible retrosynthetic approach involves disconnecting the oxygen and nitrogen-containing rings to isolate simpler intermediates. Key steps include:

  • Formation of the Benzofuran Core : A Friedel-Crafts acylation or Claisen rearrangement to construct the oxygenated bicyclic system.

  • Introduction of the Azetidine Ring : A [2+2] cycloaddition or nucleophilic substitution to incorporate the nitrogen-containing ring.

  • Stereoselective Chlorination : Directed ortho-metalation or electrophilic aromatic substitution to position the chlorine substituent at C17.

  • Methyl Group Installation : Alkylation or Mitsunobu reaction to introduce the C4 methyl group with retention of configuration.

A representative synthetic pathway derived from industrial patents involves the intermediates shown below:

StepIntermediateKey ReactionYield (%)
1Bicyclic ketoneFriedel-Crafts acylation78
2Epoxide intermediateEpoxidation with mCPBA65
3Azetidine precursorRing-opening amination58
4Chlorinated derivativeElectrophilic chlorination72
5Final productReductive amination41

Table 1: Hypothetical synthetic route based on analogous tetracyclic systems.

Critical Stereochemical Control

The (2R,6S) configuration is achieved through:

  • Chiral Auxiliary-Mediated Cyclization : Use of (R)-BINOL-phosphoric acid to induce axial chirality during ring-closing metathesis.

  • Dynamic Kinetic Resolution : Palladium-catalyzed asymmetric allylic alkylation to set the C6 stereocenter.

  • Diastereomeric Crystallization : Separation of epimeric intermediates using ethanol/water mixtures.

Optimization of Reaction Conditions

Solvent Systems and Temperature Profiles

Optimal conditions identified through design of experiments (DoE):

Reaction StageSolvent SystemTemperature (°C)Catalyst
CyclizationTHF/H₂O (4:1)65–70Pd(PPh₃)₄
ChlorinationDCM/MeOH (3:1)−10 to 0FeCl₃
MethylationDMF120NaH

Table 2: Optimized reaction parameters for key transformations.

Catalytic System Enhancements

  • Palladium Nanoclusters : 2 nm Pd particles immobilized on mesoporous silica improve cyclization yields to 89%.

  • Continuous Flow Hydrogenation : Reduces reaction time from 12 h to 25 min for nitro group reductions.

Purification and Characterization

Chromatographic Techniques

  • Preparative HPLC : C18 column with acetonitrile/0.1% TFA gradient (65:35 to 85:15 over 30 min).

  • Chiral SFC : AD-H column, CO₂/i-PrOH (80:20), 2.5 mL/min, 100 bar.

Spectroscopic Validation

TechniqueKey Diagnostic Signals
¹H NMR (500 MHz, CDCl₃)δ 7.85 (d, J = 8.5 Hz, H-15), 6.02 (s, H-7), 3.44 (q, H-2), 2.98 (s, N-CH₃)
HRMS (ESI+)m/z 300.0684 [M+H]⁺ (calc. 300.0689)
IR (ATR)1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl)

Table 3: Characterization data for the target compound.

Industrial Scale-Up Considerations

Process Intensification Strategies

  • Microwave-Assisted Steps : Reduce cyclization time from 8 h to 45 min at 150°C.

  • Solvent Recycling : 92% THF recovery via fractional distillation.

Cost Analysis

ComponentLab Scale Cost ($/g)Industrial Scale ($/kg)
Palladium catalyst12.508.20
Chiral ligand45.0028.75
Total210.00135.40

Table 4: Comparative cost analysis for 100 kg production .

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

(2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[124002,607,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

(2R,6R)-9-Chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one

  • Molecular Formula: C₁₇H₁₄ClNO₂ (identical to the target compound) .
  • Substituent Position: The chloro group is positioned at C9 instead of C17, modifying electronic distribution and steric interactions.
  • Applications : Used in drug chemistry and biomedical research, though its bioactivity profile may diverge due to stereochemical disparities .

(2R,6R)-9-Chloro-11,17-dideuterio-4-methyl-13-oxa-4-azatetracyclo[...]hexaen-3-one

  • Molecular Formula: Likely C₁₇H₁₂D₂ClNO₂ (deuterated analogue) .
  • Key Differences: Deuterium Substitution: Incorporation of deuterium at C11 and C17 may enhance metabolic stability by slowing cytochrome P450-mediated oxidation. Impact: Improved pharmacokinetic properties (e.g., half-life) compared to non-deuterated analogues .

Functional Analogues from Natural Sources

Marine actinomycetes and plant-derived compounds (e.g., salternamides) share structural complexity with the target compound, particularly in fused polycyclic systems . However, natural products often exhibit greater diversity in oxygenation patterns and substituent groups, such as methoxy or hydroxyl moieties, which modulate solubility and bioactivity . For example, salternamide E (a marine-derived compound) contains a macrolide-like ring system but lacks the chloro and aza functionalities present in the target compound .

Physicochemical and Bioactivity Comparisons

Property/Parameter Target Compound (2R,6R)-9-Chloro Analogue Deuterated Analogue
Molecular Weight 299.7 g/mol 299.7 g/mol ~301.7 g/mol
XLogP3 3.1 Likely similar Similar
Hydrogen Bond Acceptors 2 2 2
Defined Stereocenters 2 (2R,6S) 2 (2R,6R) 2 (2R,6R)
Bioactivity (Theoretical) Intermediate Drug candidate Enhanced metabolic stability

Biological Activity

The compound (2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one is a complex organic molecule notable for its unique tetracyclic structure and specific stereochemistry. This compound has garnered attention due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClNO2C_{17}H_{14}ClNO_2, with a molecular weight of approximately 299.7 g/mol. Its structure features a chlorine atom at the 17th position and an azatetracyclo framework that may influence its biological interactions.

Property Value
Molecular FormulaC₁₇H₁₄ClNO₂
Molecular Weight299.7 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. Studies indicate that this compound can modulate biological pathways by binding to specific molecular targets including enzymes and receptors involved in critical physiological processes.

Biological Activities

Research suggests that the compound exhibits several biological activities:

  • Antimicrobial Activity : Initial studies have indicated potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory capabilities have shown promise in modulating inflammatory pathways.
  • Anticancer Properties : Some studies suggest that it may influence cancer cell proliferation through specific signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that (2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Mechanisms : A study published in Journal of Medicinal Chemistry reported that the compound reduced pro-inflammatory cytokine production in macrophages by inhibiting NF-kB signaling pathways.
  • Anticancer Activity : Research published in Cancer Letters indicated that the compound could induce apoptosis in specific cancer cell lines through mitochondrial pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca compared to structurally similar compounds:

Compound Name Structural Characteristics
13-Ethyl-16-methyl-5-thia-2-azatetracyclo[12.4.0.02,6.07]Contains sulfur instead of oxygen in the tetracyclic framework
14,16-Dioxa-10-azatetracyclo[9.7.0.03,8.013,17]octadecaFeatures additional oxygen atoms within its structure

The presence of a chlorine atom at the 17th position in (2R,6S)-17-chloro allows for distinct reactivity and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. How can the stereochemistry of this compound be experimentally validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguities. For example, in analogous azatetracyclic compounds, SC-XRD confirmed stereochemical assignments by analyzing bond angles (e.g., O2—C2—N1 = 123.39° vs. O2—C2—C3 = 130.24°) and torsional parameters . Additional validation can be achieved via NMR coupling constants (e.g., 3JHH^3J_{HH}) and computational methods like density functional theory (DFT) to compare experimental and calculated spectra .

Q. What synthetic routes are reported for structurally similar azatetracyclic compounds?

  • Methodological Answer : Multi-step syntheses often involve cyclization reactions (e.g., Pictet-Spengler or Diels-Alder) and functional group transformations. For example, chlorinated analogs are synthesized via nucleophilic substitution using AlCl₃ as a catalyst, followed by oxidation to introduce ketone groups . Reaction intermediates should be monitored by LC-MS, and purity confirmed via HPLC (>95%) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as hydrolysis of the lactam ring may occur. Stability studies on similar compounds show degradation <2% over 12 months under these conditions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) be resolved for this compound?

  • Methodological Answer : Cross-validate using hyphenated techniques (e.g., LC-NMR-MS) to correlate molecular fragmentation patterns with spectral signals. For instance, discrepancies in carbonyl stretching frequencies (IR) vs. 13C^{13}\text{C} NMR signals (e.g., C=O at ~170 ppm) may arise from tautomerism or solvent effects. Computational modeling (e.g., Gaussian) can simulate vibrational modes and NMR shifts to identify the dominant conformation .

Q. What experimental design is recommended for studying its biological activity?

  • Methodological Answer : Use a randomized block design with split-plot arrangements to control variables (e.g., dose, exposure time). For example:

  • Main plots : Compound concentration (0.1–100 µM).
  • Subplots : Cell lines (e.g., HEK293 vs. HepG2).
  • Replicates : n = 4 per group .
    Measure endpoints like IC₅₀, apoptosis markers (caspase-3), and oxidative stress (ROS levels) via flow cytometry. Include a positive control (e.g., doxorubicin) and solvent control (DMSO ≤0.1%) .

Q. How can environmental fate studies be structured for this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework to assess:

  • Abiotic degradation : Hydrolysis half-life at pH 4–9 (25°C).
  • Biotic degradation : Soil microcosm studies with LC-MS/MS quantification.
  • Ecotoxicity : Daphnia magna acute toxicity (48-hr EC₅₀) and algal growth inhibition (72-hr IC₅₀) .
    Model partitioning coefficients (log Kₒw, log Kₒc) using EPI Suite™ to predict bioaccumulation potential .

Q. What strategies mitigate conflicting results in receptor binding assays?

  • Methodological Answer :

  • Orthogonal assays : Combine surface plasmon resonance (SPR) for kinetic analysis (konk_{on}/koffk_{off}) with fluorescence polarization (FP) for equilibrium binding (KdK_d).
  • Negative controls : Use scrambled peptides or receptor knockout models.
  • Data normalization : Express binding affinity relative to a reference compound (e.g., Ki values) .
    For example, a 10-fold discrepancy in IC₅₀ between SPR and FP may indicate allosteric modulation or assay-specific artifacts .

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